molecular formula C10H22Cl2N2 B1383383 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride CAS No. 1803606-90-7

2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride

Cat. No.: B1383383
CAS No.: 1803606-90-7
M. Wt: 241.2 g/mol
InChI Key: NLYXRFMJXKFOBJ-UHFFFAOYSA-N
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Description

2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2.2HCl and a molecular weight of 241.2 g/mol . It is a salt form of the parent amine, which is characterized by a bicyclic structure containing a cyclopentane ring fused to a pyridine ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride typically involves the following steps:

Industrial production methods often involve optimization of these steps to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization.

Chemical Reactions Analysis

2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields the corresponding amine.

Scientific Research Applications

2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride include:

The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

2-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-6-8-12-7-2-4-9-3-1-5-10(9)12;;/h9-10H,1-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYXRFMJXKFOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN(C2C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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